molecular formula C19H21N3O2 B11128841 2-(2,3-Dihydro-1-benzofuran-6-yl)-1-[4-(2-pyridyl)piperazino]-1-ethanone

2-(2,3-Dihydro-1-benzofuran-6-yl)-1-[4-(2-pyridyl)piperazino]-1-ethanone

Cat. No.: B11128841
M. Wt: 323.4 g/mol
InChI Key: DPURQNUYSPMKQH-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1-benzofuran-6-yl)-1-[4-(2-pyridyl)piperazino]-1-ethanone is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1-benzofuran-6-yl)-1-[4-(2-pyridyl)piperazino]-1-ethanone typically involves multiple steps:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives.

    Piperazine Ring Introduction: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Pyridine Group Addition: The pyridine group is often added through coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.

    Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.

    Substitution: The piperazine and pyridine rings may participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for drug development targeting neurological or psychiatric disorders.

    Biology: As a tool for studying receptor-ligand interactions.

    Industry: In the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts on a receptor, it might function as an agonist or antagonist, modulating the receptor’s activity. The molecular targets could include neurotransmitter receptors, enzymes, or ion channels.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dihydro-1-benzofuran-6-yl)-1-[4-(2-pyridyl)piperazino]-1-propanone
  • 2-(2,3-Dihydro-1-benzofuran-6-yl)-1-[4-(3-pyridyl)piperazino]-1-ethanone

Uniqueness

The unique combination of the benzofuran, piperazine, and pyridine groups in 2-(2,3-Dihydro-1-benzofuran-6-yl)-1-[4-(2-pyridyl)piperazino]-1-ethanone may confer distinct pharmacological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-6-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone

InChI

InChI=1S/C19H21N3O2/c23-19(14-15-4-5-16-6-12-24-17(16)13-15)22-10-8-21(9-11-22)18-3-1-2-7-20-18/h1-5,7,13H,6,8-12,14H2

InChI Key

DPURQNUYSPMKQH-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=CC(=C2)CC(=O)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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